molecular formula C7H3Br2NO5 B8210533 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B8210533
M. Wt: 340.91 g/mol
InChI Key: GVPABBXTZOHVHB-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Br2NO5. This compound is characterized by the presence of bromine, hydroxyl, and nitro functional groups attached to a benzoic acid core. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid typically involves the bromination of 3-hydroxy-2-nitrobenzoic acid. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: 4,6-Dibromo-3-amino-2-nitrobenzoic acid.

    Oxidation: 4,6-Dibromo-3-oxo-2-nitrobenzoic acid.

Scientific Research Applications

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to the inhibition of certain enzymes or pathways. The presence of bromine and nitro groups can enhance its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    3-Hydroxy-4-nitrobenzoic acid: Lacks bromine atoms, resulting in different reactivity and applications.

    4,6-Dibromo-2-nitrobenzoic acid:

    2-Hydroxy-4-nitrobenzoic acid: Different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid is unique due to the specific arrangement of bromine, hydroxyl, and nitro groups on the benzoic acid core

Properties

IUPAC Name

4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPABBXTZOHVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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